Cas no 438018-39-4 (3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole)

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole structure
438018-39-4 structure
商品名:3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
CAS番号:438018-39-4
MF:C19H21N3O2
メガワット:323.389
CID:3109786
PubChem ID:4588891

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
    • AKOS001032798
    • SR-01000459163
    • SR-01000459163-1
    • Oprea1_090918
    • SMR000353559
    • AKOS016877655
    • 438018-39-4
    • HMS2619J21
    • Z56801940
    • 3-(tert-butyl)-1-(4-nitrophenyl)-5-phenyl-2-pyrazoline
    • 3-(tert-butyl)-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
    • F1284-0145
    • 5-tert-butyl-2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole
    • EU-0007803
    • MLS001017265
    • CHEMBL1483495
    • インチ: InChI=1S/C19H21N3O2/c1-19(2,3)18-13-17(14-7-5-4-6-8-14)21(20-18)15-9-11-16(12-10-15)22(23)24/h4-12,17H,13H2,1-3H3
    • InChIKey: FGYDDKFMZJNEHB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 323.16337692Da
  • どういたいしつりょう: 323.16337692Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 478
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 61.4Ų

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1284-0145-2μmol
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1284-0145-20mg
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F1284-0145-25mg
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1284-0145-30mg
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1284-0145-2mg
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1284-0145-4mg
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1284-0145-50mg
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F1284-0145-10μmol
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1284-0145-5μmol
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1284-0145-3mg
3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
438018-39-4 90%+
3mg
$63.0 2023-07-28

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole 関連文献

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazoleに関する追加情報

Introduction to 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (CAS No. 438018-39-4)

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (CAS No. 438018-39-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of multiple substituents, including tert-butyl, 4-nitrophenyl, and phenyl groups, endows this molecule with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The molecular structure of 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is characterized by a six-membered ring containing two nitrogen atoms. The tert-butyl group at the 3-position provides steric hindrance, which can influence the compound's reactivity and binding affinity to biological targets. The 4-nitrophenyl group at the 1-position introduces a nitro functional group, known for its ability to engage in hydrogen bonding and electronic interactions with biological molecules. Additionally, the phenyl group at the 5-position further enhances the compound's lipophilicity and potential for membrane penetration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies have shown that the nitro group in 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole can interact with hydrophobic pockets and aromatic residues in protein targets, making it a valuable scaffold for designing novel inhibitors. Furthermore, the tert-butyl group can serve as a hinge region, allowing for fine-tuning of binding affinity through structural modifications.

In the realm of drug discovery, pyrazole derivatives have been extensively studied due to their diverse pharmacological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The structural features of 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole make it a particularly interesting candidate for developing small-molecule drugs targeting enzymes and receptors involved in critical biological pathways.

One of the most compelling aspects of this compound is its potential in oncology research. Preliminary studies have suggested that derivatives of pyrazole can disrupt key signaling pathways involved in cancer cell proliferation and survival. The specific arrangement of substituents in 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole may allow it to modulate enzymes such as kinases and phosphodiesterases, which are often overexpressed in tumors.

The synthesis of 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These techniques not only improve yield but also enable the introduction of additional functional groups for further derivatization.

The pharmacokinetic properties of this compound are also under investigation. Researchers are exploring how the presence of bulky substituents like the tert-butyl group affects its absorption, distribution, metabolism, excretion (ADME) profile. Understanding these parameters is crucial for optimizing drug candidates for clinical use. Computational models are being used to predict ADME properties based on structural features, which can guide experimental design and reduce time-to-market for new drugs.

Another area of interest is the development of chiral forms of this pyrazole derivative. Enantioselective synthesis allows for the production of single-enantiomer drugs, which can exhibit improved efficacy and reduced side effects compared to racemic mixtures. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis are being explored to achieve enantiopure forms of 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.

The role of nitro groups in medicinal chemistry cannot be overstated. Nitroaromatic compounds have been used successfully as drugs due to their ability to undergo bioactivation via enzymatic reduction to reactive intermediates that covalently modify biological targets. This mechanism has been exploited in anticancer agents such as tirapazamine and metronidazole. In the context of 3-tert-butyl-1-(4-nitrophenyl)-5-phenylenpyrazole, studies are ongoing to determine whether its nitro group can be similarly bioactivated or if it serves primarily as an electronic modulator.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how researchers identify promising candidates like 3ert-butol-1->(4-nitrophenonyl>)->5-

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